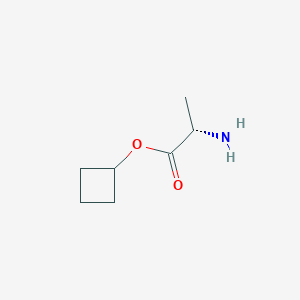

L-Alanine, cyclobutyl ester (9CI)

Description

L-Alanine, cyclobutyl ester (9CI) (CAS: 261909-84-6, molecular formula: C₇H₁₃NO₂) is an ester derivative of the amino acid L-alanine, where the hydroxyl group of the carboxylate is replaced by a cyclobutyl moiety. Cyclobutyl esters are characterized by their four-membered ring structure, which introduces steric strain and may influence chemical stability and reactivity .

Properties

IUPAC Name |

cyclobutyl (2S)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(8)7(9)10-6-3-2-4-6/h5-6H,2-4,8H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEMEYWHDTVJBL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310577 | |

| Record name | L-Alanine, cyclobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261909-84-6 | |

| Record name | L-Alanine, cyclobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261909-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, cyclobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine, cyclobutyl ester can be synthesized through the esterification reaction between L-Alanine and cyclobutanol. The reaction typically involves heating the carboxylic acid (L-Alanine) with the alcohol (cyclobutanol) in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.

Industrial Production Methods: Industrial production of esters like L-Alanine, cyclobutyl ester often involves continuous esterification processes where the reactants are continuously fed into a reactor, and the ester product is continuously removed. This method increases efficiency and yield by shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions: L-Alanine, cyclobutyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to L-Alanine and cyclobutanol.

Oxidation and Reduction: The ester group can be involved in oxidation-reduction reactions, although these are less common for esters compared to other functional groups.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Hydrolysis: L-Alanine and cyclobutanol.

Oxidation: Depending on the conditions, the ester group can be oxidized to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Scientific Research Applications

Chemistry: L-Alanine, cyclobutyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: In biological research, esters of amino acids like L-Alanine, cyclobutyl ester are studied for their potential roles in metabolic pathways and as intermediates in the synthesis of biologically active compounds.

Industry: In the industrial sector, L-Alanine, cyclobutyl ester can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ester group makes it a versatile intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of L-Alanine, cyclobutyl ester involves its participation in metabolic pathways where it can be hydrolyzed to release L-Alanine and cyclobutanol. L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system . The ester itself may also interact with specific enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Similar Compounds :

Used in studies on hydrolysis stability, where it remained intact in aqueous solutions for 72 hours .

Thermodynamic studies show enthalpy changes (ΔH) of protonation at ~−44 kJ/mol, indicating moderate stability in solution .

Physicochemical Properties

Biological Activity

L-Alanine, cyclobutyl ester (9CI), is a derivative of the amino acid L-alanine with a cyclobutyl side chain. This compound has garnered interest due to its potential applications in peptide synthesis, drug development, and bioconjugation. This article explores the biological activity of L-Alanine, cyclobutyl ester, emphasizing its role in various research areas, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

L-Alanine, cyclobutyl ester (9CI) has the molecular formula and features a cyclobutyl group attached to the amino acid backbone. The unique structure of this compound allows it to influence the biological activity of peptides significantly.

Applications in Biological Research

1. Peptide Synthesis

L-Alanine, cyclobutyl ester is a crucial building block in solid-phase peptide synthesis. Its incorporation into peptides can enhance their stability and biological activity, making it valuable for developing therapeutic peptides .

2. Drug Development

The cyclobutyl side chain can modulate the pharmacokinetics and pharmacodynamics of peptide-based drugs. Research has indicated that compounds with this structural feature may exhibit improved binding affinities to target proteins, which is essential for drug efficacy .

3. Bioconjugation

The Fmoc protecting group associated with L-Alanine, cyclobutyl ester enables selective reactions for attaching peptides to biomolecules. This capability is critical in creating targeted drug delivery systems that can improve therapeutic outcomes .

Case Studies

- Tumor Imaging : A study involving L-alanine derivatives demonstrated that certain labeled alanine compounds could effectively target tumor cells. For instance, L-[^18F]FMA showed high uptake in glioma and prostate cancer cells, suggesting that derivatives of L-alanine can be utilized as imaging agents in cancer diagnostics .

- Proteolytic Stability : Research on γ-amino acids indicates that modifications like those found in L-Alanine, cyclobutyl ester can enhance proteolytic stability. This stability is crucial for maintaining the efficacy of peptides in biological systems .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of L-Alanine, cyclobutyl ester compared to other alanine derivatives:

| Compound | Tumor Uptake (Max) | Binding Affinity | Stability |

|---|---|---|---|

| L-Alanine, Cyclobutyl Ester | High | Moderate | Stable |

| L-[^18F]FMA | Very High | High | Stable |

| L-[^18F]FEA | Moderate | Moderate | Less Stable |

Q & A

Q. What experimental methods are recommended for synthesizing L-Alanine, cyclobutyl ester (9CI)?

The synthesis typically involves esterification of L-alanine with cyclobutanol. A common approach is activating the carboxylic acid group of L-alanine using reagents like thionyl chloride to form an acid chloride, followed by nucleophilic acyl substitution with cyclobutanol under anhydrous conditions . Alternative methods include using coupling agents (e.g., DCC/DMAP) in non-polar solvents to directly conjugate L-alanine and cyclobutanol, ensuring stereochemical integrity by maintaining low temperatures (0–5°C) to minimize racemization . Purification via column chromatography or recrystallization is advised to isolate the ester product.

Q. How can researchers characterize the purity and structure of L-Alanine, cyclobutyl ester (9CI)?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage (e.g., cyclobutyl proton signals at δ 1.8–2.5 ppm and ester carbonyl at ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] for CHNO: 158.0946).

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of L-Alanine, cyclobutyl ester (9CI)?

Density Functional Theory (DFT) calculations can predict reaction pathways and transition states, identifying energy barriers for esterification steps. Molecular dynamics simulations may assess solvent effects (e.g., toluene vs. THF) on reaction efficiency. Software like Gaussian or ORCA can model stereochemical outcomes to guide experimental design .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data often arise from impurities or stereoisomers. Solutions include:

Q. How does the cyclobutyl group influence the stability of L-Alanine, cyclobutyl ester under varying pH and temperature?

Cyclobutyl esters are prone to hydrolysis under acidic or basic conditions due to ring strain. Stability studies should include:

- pH-Dependent Kinetics : Monitor degradation rates via HPLC at pH 2–10 (e.g., accelerated hydrolysis at pH <3 or >8).

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and identify optimal storage conditions (e.g., -20°C under inert atmosphere) .

Q. What advanced techniques ensure stereochemical purity in large-scale synthesis?

Q. How can researchers analyze the reactivity of L-Alanine, cyclobutyl ester in peptide coupling reactions?

The ester’s steric hindrance may reduce coupling efficiency. Methodological adjustments include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.